Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-
Description
Biogenetic Origins of Methoxy-Substituted Phenethylphenols
The structural architecture of 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxyphenol suggests convergent biosynthetic pathways involving both phenylpropanoid metabolism and alkylation processes. Current models propose:
- Shikimate pathway initiation : Phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, followed by hydroxylation and O-methylation to produce 3,4-dimethoxycinnamic acid.
- Sidechain elongation : Reduction of the cinnamic acid carboxyl group generates 3,4-dimethoxyphenylethanol, which may undergo oxidative coupling with a p-methoxyphenol precursor. This aligns with observed dimerization patterns in Combretaceae lignans.
- Enzymatic methylation : Position-specific O-methyltransferases introduce methoxy groups at C2 and C3'/C4' positions, as evidenced by analogous modifications in thymol and carvacrol biosynthesis.
Key enzymatic steps include:
- Cinnamate-4-hydroxylase (C4H) for para-hydroxylation
- Catechol-O-methyltransferase (COMT) for methoxy group addition
- NADPH-dependent oxidoreductases for sidechain formation
The prevalence of 3,4-dimethoxy motifs in Combretaceae metabolites suggests evolutionary optimization for membrane permeability and protein binding, as demonstrated in comparative studies of phenolic bioactivity.
Ethnopharmacological Significance of Combretaceae Secondary Metabolites
Combretum caffrum and related species have been systematically documented in African traditional medicine systems for their antimicrobial and anti-inflammatory properties. The table below synthesizes ethnobotanical data relevant to phenolic derivative applications:
Phytochemical analyses identify 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxyphenol as a marker compound in C. caffrum bark extracts used for wound care. Its structural features – including the ortho-methoxy group and ethylene-bridged aromatic systems – enhance radical scavenging capacity compared to simpler phenols, with demonstrated EC50 values of 18.7 μM against DPPH radicals in standardized assays.
Mechanistic studies suggest dual antimicrobial action:
- Disruption of microbial membranes via insertion of lipophilic methoxy groups
- Chelation of essential metal cofactors through phenolic hydroxyl groups
Properties
CAS No. |
63367-99-7 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-19-15-8-6-12(10-14(15)18)4-5-13-7-9-16(20-2)17(11-13)21-3/h6-11,18H,4-5H2,1-3H3 |
InChI Key |
UPOANTHMCQBWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
General Background on Phenol Derivatives Preparation
Phenols with various substituents are typically prepared via:
- Electrophilic aromatic substitution reactions on phenol or its derivatives.
- Grignard reagent reactions with aldehydes or ketones to form alcohol intermediates.
- Functional group interconversions such as halogenation, methoxylation, and hydrogenation.
Common industrial and laboratory methods for phenol synthesis include:
- From haloarenes by nucleophilic substitution with sodium hydroxide.
- From benzenesulphonic acid by fusion with sodium hydroxide.
- From diazonium salts by hydrolysis.
- From cumene via oxidation and acid cleavage.
These methods provide phenol or simple phenol derivatives, which can be further elaborated to more complex molecules like the target compound.
Specific Preparation Methods for Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-
Key Synthetic Steps
Preparation of Alpha-Methoxy-Substituted Hydroxyacetophenone Intermediate
According to patent EP0449602A1, a related compound, 4-(2′-methoxyethyl)phenol, is prepared via:
- Bromination of 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone.
- Methoxide-bromide exchange on the alpha-bromo compound to yield alpha-methoxy-4-hydroxyacetophenone.
- Catalytic hydrogenation of the alpha-methoxy-4-hydroxyacetophenone to produce the methoxyethyl phenol derivative directly.
This method simplifies previous complex routes by combining methoxide substitution and hydrogenation into a streamlined process.
Attachment of the 2-(3,4-dimethoxyphenyl)ethyl Side Chain
The 2-(3,4-dimethoxyphenyl)ethyl substituent can be introduced via:
- Grignard reaction : Preparation of a Grignard reagent from a 3,4-dimethoxyphenyl ethyl halide, followed by reaction with an appropriately substituted hydroxyacetophenone or phenol derivative.
- Friedel-Crafts alkylation or acylation : Using the 3,4-dimethoxyphenyl ethyl electrophile to alkylate the phenol ring at the 5-position, possibly requiring protection of the phenol hydroxyl group.
- Cross-coupling reactions : Such as Suzuki or Heck coupling if halogenated intermediates are available.
These steps require careful control to ensure regioselectivity and to avoid side reactions such as over-alkylation or demethylation of methoxy groups.
Data Table: Comparison of Preparation Methods for Phenol Derivatives Related to Target Compound
Research Results and Analysis
- The bromination-methoxide exchange-hydrogenation route offers a technically feasible and efficient approach to synthesize methoxy-substituted phenol derivatives, as demonstrated in patent literature.
- The Grignard reaction provides a reliable method to introduce the 3,4-dimethoxyphenyl ethyl moiety, leveraging the nucleophilicity of the organomagnesium intermediate to form carbon-carbon bonds.
- Protection-deprotection strategies may be necessary to maintain the integrity of the phenol hydroxyl group during alkylation steps.
- Reaction conditions such as temperature, solvent, and catalyst choice critically influence yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
Scientific Research Applications
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is studied for its diverse biological activities and potential effects. Research focuses on its mechanism of action at the molecular level to understand how it can be effectively utilized in medicinal chemistry.
Pharmaceuticals
Due to its biological activity, Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is explored as a lead in pharmaceutical research.
Synthesis and Reactions
The synthesis of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- typically involves multi-step organic reactions. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogens or nucleophiles such as thiols.
Structural Similarities
Several compounds share structural similarities with Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-.
Comparative Analysis of Structurally Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenol, 5-(2-(3,5-dimethoxyphenyl)ethyl) | Similar core structure with a different methoxy substitution | Potentially different biological activity due to structural variation |
| 4-[(E)-{[2-(3,4-dimethoxyphenyl)ethyl]imino}methyl]phenol | Contains an imine linkage | Different reactivity profile due to imine functionality |
| 2-Methoxy-4-methylphenol | Simpler structure with fewer substituents | Commonly used as an antiseptic; distinct biological applications |
Mechanism of Action
The mechanism of action of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenethyl Group
The substituents on the phenethyl moiety significantly influence the compound’s bioactivity and physical properties. Key analogs include:
Key Observations :
Comparison with Simpler Methoxyphenols
Simpler analogs like guaiacol (2-methoxyphenol) (CAS 90-05-1) lack the phenethyl group, resulting in:
- Lower molecular weight (124.14 g/mol vs. ~362.4 g/mol for the target compound).
- Reduced complexity , making guaiacol more volatile and widely used in flavoring agents .
Biological Activity
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular structure, which includes a phenolic core with methoxy substitutions. The chemical formula is CHO, and it features two methoxy groups attached to a phenyl ring.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Research indicates that phenol derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity, comparable to established antioxidants such as quercetin and vitamin C .
Antimicrobial Effects
Studies have shown that phenolic compounds possess antimicrobial properties. Specifically, phenol derivatives can inhibit the growth of various bacteria and fungi. For instance, a study indicated that similar compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceutical formulations .
Anti-inflammatory Properties
Inflammation is a critical factor in various diseases, including cancer and cardiovascular disorders. Phenolic compounds are known to modulate inflammatory pathways. Research has indicated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
The biological activity of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- can be attributed to several mechanisms:
- Radical Scavenging : The methoxy groups in the structure enhance the electron-donating ability of the phenolic hydroxyl group, facilitating the neutralization of free radicals.
- Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
- Gene Expression Modulation : It has been suggested that phenolic compounds can influence gene expression related to antioxidant defense mechanisms and inflammation .
Case Studies
Several studies have investigated the biological effects of phenolic compounds similar to Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-:
- Study on Antioxidant Capacity : A comparative analysis was conducted on various phenolic compounds, revealing that those with multiple methoxy groups exhibited enhanced antioxidant activity. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities .
- Antimicrobial Study : An investigation into the antimicrobial properties of phenolic compounds found that derivatives similar to this compound inhibited bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the potential for clinical applications .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
